[2-(Methoxymethyl)phenyl]methanesulfonyl chloride
Overview
Description
“[2-(Methoxymethyl)phenyl]methanesulfonyl chloride” is an organic compound with the molecular formula C9H11ClO3S and a molecular weight of 234.7 . It appears as a powder .
Molecular Structure Analysis
The molecular structure of “[2-(Methoxymethyl)phenyl]methanesulfonyl chloride” consists of a phenyl ring substituted at the 2-position with a methoxymethyl group and a methanesulfonyl chloride group .Scientific Research Applications
Electrochemical Properties in Energy Storage
Methanesulfonyl chloride has been identified as a component forming a room-temperature ionic liquid with AlCl3, useful in the study of the electrochemical properties of vanadium pentoxide (V2O5) films. Particularly, the compound's role in the reversible intercalation of sodium into V2O5 films highlights its importance in energy storage technologies and battery systems (Su, Winnick, & Kohl, 2001).
Organic Synthesis and Medicinal Chemistry
In the realm of organic synthesis and medicinal chemistry, methanesulfonyl chloride derivatives have been synthesized for the evaluation of anticancer and anti-inflammatory activities. Specifically, methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines have shown notable anti-inflammatory activity, underlining the compound's potential in pharmaceutical applications (Sondhi et al., 2009).
Material Science and Supramolecular Chemistry
Methanesulfonyl chloride is pivotal in material science and supramolecular chemistry. It reacts with t-butylphosphonic acid to form self-assemblies significant in constructing three-dimensional structures. These structures show potential in various fields, from catalysis to drug delivery (Shankar et al., 2011).
Green Chemistry
In green chemistry, benzoyl cyanide has been used with 1-methoxyethyl-3-methylimidazolium methanesulfonate, showcasing a 'green' alternative for benzoylation of nucleosides and phenols. This innovation highlights the role of methanesulfonyl chloride derivatives in promoting environmentally friendly chemical practices (Prasad et al., 2005).
Safety and Hazards
properties
IUPAC Name |
[2-(methoxymethyl)phenyl]methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-13-6-8-4-2-3-5-9(8)7-14(10,11)12/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGSBRYJCKDHSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Methoxymethyl)phenyl]methanesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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